molecular formula C18H15N3O3S3 B2769773 N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 1021074-38-3

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2769773
CAS No.: 1021074-38-3
M. Wt: 417.52
InChI Key: FPOHPVFIYZQBKU-UHFFFAOYSA-N
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Description

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolo[3,2-a]pyrimidin-3-yl group attached to a phenyl ring, which is further substituted with a thiophene-2-sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the thiazolo[3,2-a]pyrimidin-3-yl core. This can be achieved through cyclization reactions involving appropriate precursors such as thiazoles and pyrimidines. The phenyl ring is then introduced through a subsequent reaction, followed by the attachment of the thiophene-2-sulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of infections and inflammatory diseases.

Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Thiazolo[3,2-a]pyrimidin-3-yl derivatives: These compounds share the thiazolo[3,2-a]pyrimidin-3-yl core but differ in their substituents.

  • Thiophene-2-sulfonamide derivatives: These compounds have the thiophene-2-sulfonamide group but differ in their core structures.

Uniqueness: N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide is unique due to its specific combination of the thiazolo[3,2-a]pyrimidin-3-yl group and the phenyl ring substituted with thiophene-2-sulfonamide. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S3/c1-11-12(2)19-18-21(17(11)22)15(10-26-18)13-5-3-6-14(9-13)20-27(23,24)16-7-4-8-25-16/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOHPVFIYZQBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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